molecular formula C13H10FN5OS B15117627 N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B15117627
M. Wt: 303.32 g/mol
InChI Key: MWBNEGYZVNEUSG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a purinylsulfanyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Purine Derivative: The purine core can be synthesized through various methods, including the condensation of appropriate amines with formamide derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the sulfanyl group, potentially leading to the formation of dihydropurine derivatives or thiol compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropurine derivatives, thiol compounds

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study purine metabolism and signaling pathways.

    Medicine: Potential therapeutic agent for diseases involving purine metabolism or signaling.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.

    Receptor Modulation: It may interact with purinergic receptors, affecting cellular signaling pathways.

    Antioxidant Activity: The presence of the sulfanyl group may confer antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Allopurinol: A xanthine oxidase inhibitor used to treat gout.

    Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine.

Uniqueness

N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to the presence of both a fluorophenyl group and a sulfanyl group attached to the purine core. This combination may confer distinct chemical and biological properties, potentially leading to novel applications in research and therapy.

Properties

Molecular Formula

C13H10FN5OS

Molecular Weight

303.32 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H10FN5OS/c14-8-1-3-9(4-2-8)19-10(20)5-21-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,19,20)(H,15,16,17,18)

InChI Key

MWBNEGYZVNEUSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3)F

Origin of Product

United States

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